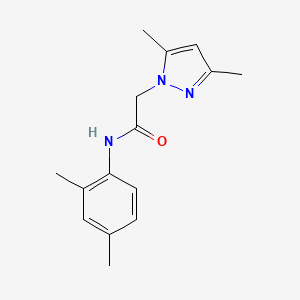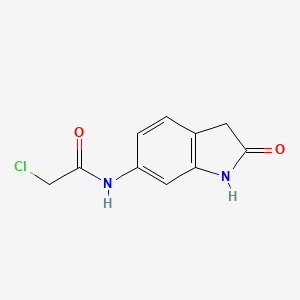
4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine, also known as DFPM, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in the treatment of various diseases. DFPM is a potent inhibitor of several protein kinases, including the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). In
Wirkmechanismus
4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine acts as a competitive inhibitor of several protein kinases, including EGFR, VEGFR, PKCδ, and GSK-3β. By binding to the ATP-binding site of these kinases, 4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine prevents the transfer of phosphate groups to downstream signaling molecules, thereby blocking the activity of these kinases.
Biochemical and Physiological Effects:
4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine has been shown to have several biochemical and physiological effects. In cancer cells, 4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine inhibits the proliferation and survival of cells by blocking the activity of EGFR and VEGFR. In addition, 4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In inflammatory cells, 4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine inhibits the activity of PKCδ and the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines. In Alzheimer's disease, 4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine inhibits the activity of GSK-3β, leading to a reduction in the phosphorylation of tau protein and the formation of neurofibrillary tangles.
Vorteile Und Einschränkungen Für Laborexperimente
4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine has several advantages for lab experiments, including its high potency and selectivity for protein kinases. However, 4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine. One area of interest is the development of more potent and selective inhibitors of EGFR and VEGFR. Another area of interest is the study of the effects of 4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine on other signaling pathways, such as the PI3K/Akt pathway. In addition, the potential applications of 4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine in the treatment of other diseases, such as diabetes and cardiovascular disease, could be explored. Finally, the development of new drug delivery systems for 4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine could improve its solubility and reduce its potential toxicity.
Synthesemethoden
4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine can be synthesized using a multi-step process that involves the reaction of 2,4-difluoroaniline with 2-chloro-6-methylpyrimidine-4-carboxylic acid followed by a coupling reaction with N,N-dimethylformamide dimethyl acetal. The resulting product is then subjected to a deprotection reaction to yield 4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine.
Wissenschaftliche Forschungsanwendungen
4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine has been extensively studied for its potential applications in the treatment of cancer, inflammatory diseases, and other conditions. Several studies have shown that 4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine can inhibit the proliferation of cancer cells by blocking the activity of EGFR and VEGFR. In addition, 4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine has been shown to have anti-inflammatory effects by inhibiting the activity of the protein kinase C delta (PKCδ) and the NF-κB pathway. 4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine has also been studied for its potential applications in the treatment of Alzheimer's disease, where it has been shown to inhibit the activity of the tau protein kinase GSK-3β.
Eigenschaften
IUPAC Name |
4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N4/c1-6-4-10(17-11(14)15-6)16-9-3-2-7(12)5-8(9)13/h2-5H,1H3,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWTUUSLNSPYCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(2-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]oxane-4-carboxamide](/img/structure/B7480737.png)


![[4-(3-Chlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7480755.png)

![2-(2-methoxyphenoxy)-N-[2-(N-methylanilino)ethyl]acetamide](/img/structure/B7480786.png)


![4-[2-(N-methylanilino)ethylsulfamoyl]benzamide](/img/structure/B7480807.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7480818.png)